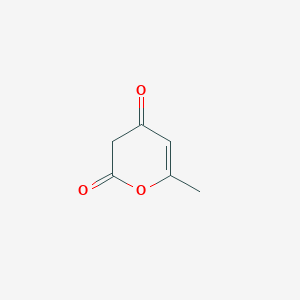

6-Methyl-2H-pyran-2,4(3H)-dione

Cat. No. B7770177

:

541-98-0

M. Wt: 126.11 g/mol

InChI Key: GYHBVAHWGBJKHA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04061769

Procedure details

To hydrogenate the intermediate condensation product [IV] or [IVa] selectively into the final product [I] or [Ib] in the second step of the process according to the second aspect of the present invention, the intermediate condensation product [IV] or [IVa] is preferably subjected to a catalytic hydrogenation which can normally be carried out at room temperature and atmospheric pressure in the presence of a usual hydrogenation catalyst, e.g., platinum, palladium, rhodium, Raney nickel, etc. Platinum, palladium and rhodium, etc. can be supported by a suitable carrier such as carbon or alumina, if desired. This catalytic hydrogenation is preferably effected in a solution of the intermediate condensation product [IV] or [IVa] in an organic solvent such as ethanol, tetrahydrofuran, dioxan and acetic acid etc. The hydrogenation catalyst is generally used in an amount of 0.01% by weight of the intermediate condensation product. The catalytic hydrogenation can be continued until one mol. equivalent of hydrogen is absorbed by the reaction mixture. When the hydrogenation has been completed, the reaction mixture is freed from the catalyst, e.g. by filtration, and then distilled to remove the solvent. In this way, the derivative of 6-methyl-2H-pyran-2,4(3H)-dione [I] or [Ib] is obtained in a substantially quantitative yield, and it then can be purified by recrystillization, silica gel chromatography, alumina chromatography or any other suitable purification method to give the final product in a pure state and in an excellent yield.

[Compound]

Name

IV

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

IV

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:3])[CH3:2].[O:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1.[O:9]1CCOCC1>[Ni].[Pt].[Pd].[Rh].C(O)(=O)C>[CH3:8][C:7]1[O:3][C:1](=[O:9])[CH2:2][C:5](=[O:4])[CH:6]=1

|

Inputs

Step One

[Compound]

|

Name

|

IV

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Rh]

|

Step Five

[Compound]

|

Name

|

IV

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Rh]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can normally be carried out at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is generally used in an amount of 0.01% by weight of the intermediate condensation product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equivalent of hydrogen is absorbed by the reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture is freed from the catalyst, e.g. by filtration

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC(CC(O1)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |